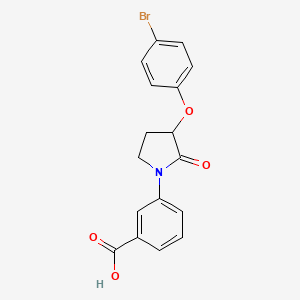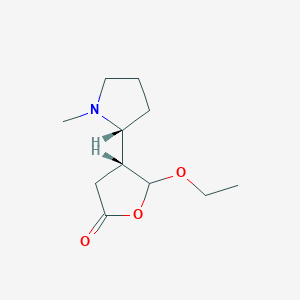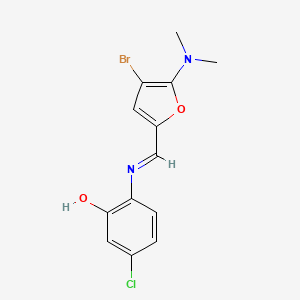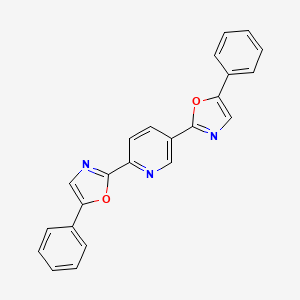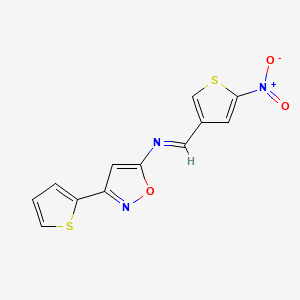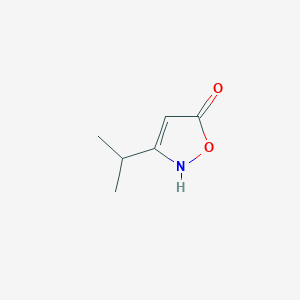
3-(Propan-2-yl)-1,2-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylisoxazol-5(2H)-one is an organic compound with the molecular formula C6H9NO It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-oxo-4-methylpentanenitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in water at temperatures ranging from 0 to 50°C for approximately 2.5 hours. The resulting product is then extracted and purified to obtain the desired isoxazole compound .
Industrial Production Methods: Industrial production of 3-Isopropylisoxazol-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Isopropylisoxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-Isopropylisoxazol-5-amine
- 3-Isopropylisoxazol-5-ylmethylamine
Comparison: Compared to similar compounds, 3-Isopropylisoxazol-5(2H)-one exhibits unique chemical reactivity and stability. Its isoxazole ring structure provides distinct electronic properties, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities set it apart from other isoxazole derivatives, highlighting its significance in medicinal chemistry .
Properties
CAS No. |
29871-84-9 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-propan-2-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h3-4,7H,1-2H3 |
InChI Key |
PESMREVKWHMYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)ON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


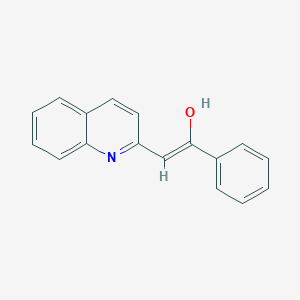
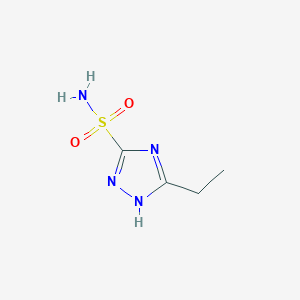
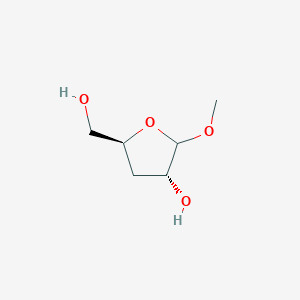
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
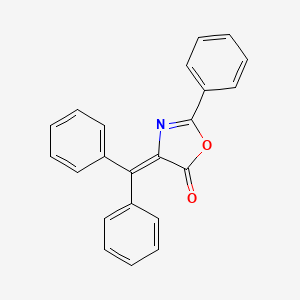
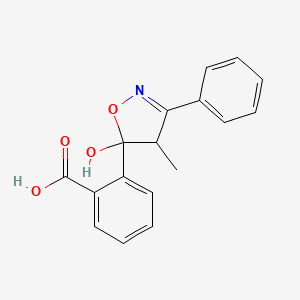
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)

